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Compound of Interest

Compound Name: 7-Cyano-3-iodo-5-azaindole

CAS No.: 1352395-49-3

Cat. No.: B1471010 Get Quote

Executive Summary: The "Scaffold Hop" Decision
In modern drug discovery, replacing an indole core with an azaindole (pyrrolo-pyridine) is a

strategic "scaffold hop" used to improve physicochemical properties without altering the

fundamental pharmacophore. While both isomers enhance aqueous solubility compared to

indole, they are not interchangeable.[1]

7-Azaindole (Pyrrolo[2,3-b]pyridine): The industry standard for kinase inhibitors.[1] It mimics

the adenine ring of ATP, offering a privileged H-bond donor/acceptor motif for the kinase

hinge region. However, it suffers from a specific metabolic liability: oxidation by Aldehyde

Oxidase (AO).[1]

5-Azaindole (Pyrrolo[3,2-c]pyridine): A more basic, less lipophilic isomer.[1] It is often used to

modulate pKa or escape intellectual property space but presents significant challenges in

regioselective synthesis and binding geometry.[1]

Physicochemical Profiling
The fundamental difference between these isomers lies in the position of the pyridine nitrogen,

which drastically alters the electronic distribution and acid-base properties.
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The most critical differentiator is the basicity of the pyridine nitrogen.

Property 7-Azaindole 5-Azaindole
Impact on Drug
Design

pKa (Pyridine N) ~4.6 (Weak Base) ~8.4 (Stronger Base)

5-Azaindole is

significantly more

basic, often existing

as a cation at

physiological pH,

which improves

solubility but may

reduce membrane

permeability.[1]

Dipole Moment ~1.6 D ~4.1 D

5-Azaindole has a

higher dipole moment,

contributing to higher

polarity and lower

LogP.[1]

H-Bonding

Donor (N1) &

Acceptor (N7) are

adjacent (1,3-

relationship).[1]

Donor (N1) &

Acceptor (N5) are

distal (1,5-

relationship).[1]

7-Azaindole forms a

tight 5-membered

chelate-like

recognition motif; 5-

Azaindole cannot.[1]

Electronic Distribution Diagram
The following diagram illustrates the vector differences that dictate binding modes.
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Figure 1: Comparison of Hydrogen Bond Vectors. 7-Azaindole provides a compact donor-

acceptor motif, whereas 5-azaindole's acceptor is spatially removed from the donor.[1]

Medicinal Chemistry Applications
Kinase Binding Modes
7-Azaindole is ubiquitous in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) because it

mimics the purine ring of ATP.

Mechanism: The N1-H acts as a donor to the backbone carbonyl of the hinge residue (e.g.,

Glu, Leu), while the N7 acts as an acceptor to the backbone NH. This creates a high-affinity

bidentate anchor.[1]

5-Azaindole Limitation: Due to the distal position of N5, it cannot form this simultaneous

bidentate interaction with the standard hinge architecture. It typically requires a "flipped"

binding mode or relies on water-mediated bridges, often resulting in lower potency during

direct scaffold hopping.[1]
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Metabolic Stability: The Aldehyde Oxidase (AO) Problem
A major liability for 7-azaindole is its susceptibility to cytosolic Aldehyde Oxidase (AO).[1]

The Reaction: AO hydroxylates the electron-deficient carbon adjacent to the nitrogen (C2

position in the pyrrole ring for 7-azaindole).[1]

The Consequence: Rapid clearance in humans (AO activity varies widely between species,

making animal models poor predictors).[1]

Mitigation Strategy: Substitution at the C2 position (e.g., methyl, Cl) or using a 7-azaindazole

core blocks this metabolic soft spot.

5-Azaindole is less prone to C2-oxidation by AO but can suffer from N-oxidation or metabolism

at the C4/C6 positions depending on substitution.[1]

Synthetic Accessibility & Reactivity[1][2]
Synthetic routes for these isomers differ due to the electronic deactivation of the ring systems.

[1]

Electrophilic Aromatic Substitution (EAS)
Functionalizing the C3 position (critical for linking to other pharmacophores) is standard for

indoles but harder for azaindoles.[1]

7-Azaindole: Reacts at C3 with electrophiles (halogens, acyl chlorides), but requires harsher

conditions than indole due to the electron-withdrawing pyridine ring.[1]

5-Azaindole: The high basicity (pKa ~8.[1][2]4) presents a trap.[1] Under acidic conditions

(common for EAS), the N5 protonates, forming a cationic species that strongly deactivates

the ring towards electrophilic attack.

Synthetic Workflow Diagram
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Figure 2: Synthetic divergence.[1] 5-Azaindole resists direct electrophilic functionalization

under acidic conditions due to protonation.[1]

Experimental Protocols
Protocol A: C3-Iodination of 7-Azaindole (Standard)
Use this protocol to generate a versatile intermediate for Suzuki/Sonogashira couplings.[1]

Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF.[1]

Dissolution: Dissolve 7-azaindole (1.18 g, 10 mmol) in anhydrous DMF (10 mL) at room

temperature (RT).

Addition: Add NIS (2.48 g, 11 mmol) portion-wise over 10 minutes.

Reaction: Stir at RT for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
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Workup: Pour reaction mixture into ice-water (100 mL). The product usually precipitates.[1]

Isolation: Filter the solid, wash with water (3x) and cold hexanes.[1] Dry under vacuum.[1]

Yield: Expected yield 85-95% (3-iodo-7-azaindole).

Protocol B: C3-Formylation of 5-Azaindole (Modified
Duff Reaction)
Direct Vilsmeier-Haack often fails for 5-azaindole due to basicity.[1] The Duff reaction in

hexamine/TFA is more robust.

Reagents: 5-Azaindole (1.0 eq), Hexamethylenetetramine (HMTA, 1.5 eq), Trifluoroacetic acid

(TFA).[1]

Mix: Combine 5-azaindole (10 mmol) and HMTA (15 mmol) in TFA (15 mL).

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 6-12 hours.

Hydrolysis: Cool to RT. Pour into ice-water (50 mL). Stir for 30 mins to hydrolyze the iminium

intermediate.

Neutralization: Carefully neutralize with NaHCO3 (sat. aq.) to pH ~8.[1]

Extraction: Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na2SO4.[1]

Purification: Flash chromatography is usually required (DCM/MeOH gradient).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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